molecular formula C21H18N4O3 B2720895 N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 1286744-41-9

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2720895
CAS No.: 1286744-41-9
M. Wt: 374.4
InChI Key: BDXRXEHCDSNGLL-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 1,3,4-oxadiazole ring, a 5-oxo-pyrrolidin-3-yl moiety, and a cinnamamide group. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the pyrrolidinone group contributes to conformational rigidity.

Properties

IUPAC Name

(E)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-18(12-11-15-7-3-1-4-8-15)22-21-24-23-20(28-21)16-13-19(27)25(14-16)17-9-5-2-6-10-17/h1-12,16H,13-14H2,(H,22,24,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXRXEHCDSNGLL-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves a multi-step process One common approach starts with the preparation of the pyrrolidinone intermediate, which is then coupled with an oxadiazole derivative

    Preparation of Pyrrolidinone Intermediate: The synthesis begins with the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic conditions.

    Formation of Oxadiazole Ring: The next step involves the synthesis of the oxadiazole ring. This can be accomplished by reacting a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reactions: The pyrrolidinone and oxadiazole intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of Cinnamamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the replication process and exhibiting anticancer activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and exhibiting antimicrobial effects.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to four analogs from diverse studies:

Compound Name / ID Core Structure Variations Key Functional Groups Biological Relevance (If Reported)
Target Compound 1,3,4-Oxadiazole + 5-oxo-pyrrolidin-3-yl + cinnamamide Amide, phenyl, oxadiazole Not explicitly stated in evidence
LMM5 () 1,3,4-Oxadiazole + 4-methoxyphenyl-benzamide + benzyl(methyl)sulfamoyl Sulfamoyl, methoxybenzyl Antifungal activity vs. Candida spp.
LMM11 () 1,3,4-Oxadiazole + furan-2-yl + cyclohexyl(ethyl)sulfamoyl Sulfamoyl, furyl Antifungal activity
5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide () 1,3,4-Thiadiazole (sulfur substitution) + trifluoromethyl CF₃, thiadiazole Not reported; inferred metabolic stability
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-thienyl)acetamide () 1,3,4-Oxadiazole + thienylacetamide Thiophene, acetamide No activity data available

Key Observations

  • Electron-Withdrawing Groups : The target compound’s oxadiazole ring contrasts with LMM5 and LMM11’s sulfamoyl groups, which may enhance solubility but reduce membrane permeability .
  • Aromatic vs.
  • Thiadiazole vs. Oxadiazole : The sulfur atom in ’s thiadiazole increases lipophilicity (logP ~2.5–3.0) compared to oxadiazole (logP ~1.8–2.2), affecting pharmacokinetics .

Antifungal Activity

The absence of sulfamoyl groups in the target compound may reduce antifungal potency but improve selectivity for other targets.

Enzyme Inhibition Potential

The pyrrolidinone-oxadiazole scaffold is associated with kinase or protease inhibition. For example, structurally related sulfonamide derivatives (e.g., ) target carbonic anhydrase, suggesting the target compound may interact with similar enzymes .

Physicochemical and Pharmacokinetic Properties

Property Target Compound LMM5 () (Thiadiazole)
Molecular Weight (g/mol) ~408.4 (calculated) 534.6 ~399.3
logP (Predicted) ~2.1 ~3.5 ~2.8
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 8 6

Notes:

  • The target compound’s lower logP compared to LMM5 suggests better aqueous solubility.
  • ’s trifluoromethyl group may enhance metabolic stability but increase toxicity risks .

Biological Activity

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is C20H15N4O3C_{20}H_{15}N_{4}O_{3} with a molecular weight of 416.36 g/mol. Its structure features a pyrrolidine ring fused with an oxadiazole moiety, which is known to enhance biological activity.

PropertyValue
Molecular FormulaC20H15N4O3
Molecular Weight416.36 g/mol
LogP2.6382
Polar Surface Area63.411 Ų

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolidine and oxadiazole rings followed by coupling with cinnamic acid derivatives. The detailed synthetic pathway can be found in various chemical literature sources.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the 5-oxopyrrolidine structure have shown significant cytotoxic effects against human lung adenocarcinoma A549 cells.

In vitro assays demonstrated that these compounds could reduce cell viability effectively when compared to standard chemotherapeutics like cisplatin. The structure-dependent activity suggests that modifications in substituents can lead to enhanced potency or selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that derivatives with similar frameworks have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives on A549 cells using MTT assays. Among these derivatives, one compound demonstrated a reduction in cell viability to 66% at a concentration of 100 µM after 24 hours of exposure. This suggests that structural elements such as free amino groups significantly contribute to the anticancer efficacy .

Case Study 2: Antimicrobial Resistance

In another investigation focusing on antimicrobial resistance, the same derivatives were tested against various resistant strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain compounds exhibited minimal inhibitory concentrations (MICs) comparable to existing antibiotics, making them candidates for further development against resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress pathways that are detrimental to cancer cell survival.
  • Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes critical for bacterial metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.